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Compound of Interest

Compound Name: LY 344864

Cat. No.: B1234136 Get Quote

This guide provides a detailed comparison of the efficacy of two selective 5-HT1F receptor

agonists: LY344864 and lasmiditan. The information is tailored for researchers, scientists, and

drug development professionals, offering a comprehensive overview of their pharmacological

profiles, supported by experimental data and detailed methodologies.

Introduction and Development Status
LY344864 and lasmiditan are both selective agonists for the serotonin 5-HT1F receptor, a key

target in migraine pathophysiology. Their mechanism of action is distinct from the triptan class

of drugs, which act primarily on 5-HT1B/1D receptors and are associated with vasoconstriction.

By selectively targeting the 5-HT1F receptor, these compounds aim to alleviate migraine pain

without the cardiovascular risks associated with triptans.

LY344864, developed by Eli Lilly and Company, has been instrumental as a pharmacological

tool for in vitro and in vivo studies to understand the role of the 5-HT1F receptor.[1][2] However,

it did not proceed to clinical development for the treatment of migraine.

Lasmiditan, also developed by Eli Lilly and Company, has successfully undergone extensive

clinical trials and is approved by the FDA for the acute treatment of migraine with or without

aura in adults, marketed under the brand name Reyvow.[3][4] It is the first approved drug in the

"ditan" class of neurally acting anti-migraine agents.[3]
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Both LY344864 and lasmiditan exert their therapeutic effects by binding to and activating 5-

HT1F receptors, which are G-protein coupled receptors. The activation of these receptors,

which are expressed on trigeminal neurons, is thought to inhibit the release of calcitonin gene-

related peptide (CGRP) and other neurotransmitters involved in pain signaling pathways. The

5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o), which upon activation, inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling

cascade ultimately leads to the inhibition of neuronal firing and a reduction in neurogenic

inflammation.
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Figure 1: 5-HT1F Receptor Signaling Pathway

Comparative Efficacy Data
A direct head-to-head clinical trial comparing the efficacy of LY344864 and lasmiditan for acute

migraine treatment is not available, primarily because LY344864 was not advanced to clinical

development for this indication. However, a comparison can be drawn from their preclinical

data and the extensive clinical trial data available for lasmiditan.

Preclinical Efficacy
Both compounds have demonstrated efficacy in established preclinical models of migraine. The

primary models used to assess potential anti-migraine activity are the inhibition of dural plasma

protein extravasation and the reduction of c-Fos expression in the trigeminal nucleus caudalis

(TNC).
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Compound Preclinical Model Key Findings Reference

LY344864
Dural Plasma Protein

Extravasation (Rat)

Potently inhibited

dural protein

extravasation

following electrical

stimulation of the

trigeminal ganglion.

c-Fos Expression in

TNC

Not explicitly found in

the provided search

results.

Lasmiditan
Dural Plasma Protein

Extravasation (Rat)

Inhibited dural plasma

protein extravasation

in a dose-dependent

manner following oral

administration.

c-Fos Expression in

TNC (Rat)

Blocked the

expression of c-fos in

the TNC in response

to electrical

stimulation of the

trigeminal ganglion.

Medication Overuse

Headache Model

(Rat)

Induced acute

transient cutaneous

allodynia similar to

sumatriptan,

suggesting a potential

for medication

overuse headache.

Clinical Efficacy of Lasmiditan
Lasmiditan has demonstrated significant efficacy in the acute treatment of migraine in large,

randomized, placebo-controlled Phase 2 and Phase 3 clinical trials (SAMURAI and SPARTAN).
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Efficacy
Endpoint
(at 2 hours
post-dose)

Placebo
Lasmiditan
50 mg

Lasmiditan
100 mg

Lasmiditan
200 mg

Reference

Pain

Freedom
~15-21% ~28-29% ~28-31% ~32-39%

Most

Bothersome

Symptom

(MBS)

Freedom

~30-34% ~41% ~41-44% ~41-49%

Pain Relief ~40-50% ~57-60% ~59-61% ~61-66%

Receptor Binding Affinity
Both LY344864 and lasmiditan are highly selective for the 5-HT1F receptor with significantly

lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D

receptors responsible for vasoconstriction.

Compound
Ki (nM) at human 5-
HT1F Receptor

Selectivity over 5-
HT1B/1D Receptors

Reference

LY344864 6

High, with little affinity

for 56 other

serotonergic and non-

serotonergic sites.

Lasmiditan 2.21

>470-fold higher

affinity for 5-HT1F

than for 5-HT1B and

5-HT1D receptors.

Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
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Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
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Figure 2: Radioligand Binding Assay Workflow

Protocol:

Membrane Preparation: Cells stably transfected with the human 5-HT1F receptor are

harvested and homogenized. The cell membranes are then isolated by centrifugation.

Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g.,

[3H]5-HT) and a range of concentrations of the unlabeled test compound (LY344864 or

lasmiditan).
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Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes with the bound radioligand.

Quantification: The amount of radioactivity on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on

intracellular cAMP levels.

Protocol:

Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured.

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP

degradation. They are then stimulated with forskolin (to increase basal cAMP levels) in the

presence of varying concentrations of the test compound.

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is

measured using a competitive immunoassay or a reporter gene assay.

Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation

is determined, and the EC50 (the concentration that produces 50% of the maximal effect) is

calculated.

Dural Plasma Protein Extravasation Model (Rat)
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the

dura mater, a key process in migraine.
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Figure 3: Dural Plasma Extravasation Workflow

Protocol:

Animal Preparation: Rats are anesthetized and the trigeminal ganglion is surgically exposed.

Drug Administration: The test compound is administered intravenously or orally at various

doses.

Tracer Injection: A tracer molecule that binds to plasma proteins, such as Evans blue dye or

radiolabeled albumin, is injected intravenously.
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Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce

neurogenic inflammation and plasma protein extravasation in the dura mater.

Tissue Collection and Quantification: After a set period, the animal is euthanized, and the

dura mater is removed. The amount of extravasated tracer in the dura is quantified

spectrophotometrically or by gamma counting.

c-Fos Expression in the Trigeminal Nucleus Caudalis
(TNC)
This model measures the activation of second-order neurons in the TNC, a key area for

processing migraine pain signals.

Protocol:

Animal Model of Migraine: A migraine-like state is induced in rats, typically by electrical

stimulation of the trigeminal ganglion or administration of a migraine trigger like nitroglycerin.

Drug Administration: The test compound is administered before or after the induction of the

migraine-like state.

Tissue Processing: After a specific time, the animals are euthanized, and their brainstems

are collected, fixed, and sectioned.

Immunohistochemistry: The brainstem sections are stained using an antibody against the c-

Fos protein.

Quantification: The number of c-Fos-positive (activated) neurons in the TNC is counted

under a microscope.

Conclusion
Both LY344864 and lasmiditan are potent and selective 5-HT1F receptor agonists with

demonstrated efficacy in preclinical models of migraine. While LY344864 served as a valuable

research tool that helped validate the 5-HT1F receptor as a therapeutic target, it did not

progress to clinical use for migraine. In contrast, lasmiditan has successfully navigated clinical

development and is now an approved and effective acute treatment for migraine. The key
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differentiator for lasmiditan and the "ditan" class is the absence of vasoconstrictor activity,

offering a valuable therapeutic option for patients with contraindications to triptans. The

preclinical data for both compounds, combined with the extensive clinical data for lasmiditan,

provide a strong foundation for the continued exploration of 5-HT1F receptor agonists in the

management of migraine and other neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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